2,3,4,6-Tetrakis(trifluoromethyl)aniline
Description
Structure
3D Structure
Properties
CAS No. |
65537-99-7 |
|---|---|
Molecular Formula |
C10H3F12N |
Molecular Weight |
365.12 g/mol |
IUPAC Name |
2,3,4,6-tetrakis(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H3F12N/c11-7(12,13)2-1-3(8(14,15)16)6(23)5(10(20,21)22)4(2)9(17,18)19/h1H,23H2 |
InChI Key |
HRQLUBRHACXYCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1C(F)(F)F)N)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Chemical Reactivity, Reaction Mechanisms, and Derivative Synthesis
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring in 2,3,4,6-tetrakis(trifluoromethyl)aniline is exceptionally electron-deficient due to the presence of four powerful electron-withdrawing trifluoromethyl (CF₃) groups. While the amino (-NH₂) group is an activating, ortho-, para-director in typical anilines, its influence is largely overcome by the intense deactivating effect of the CF₃ groups. byjus.com Consequently, the aromatic ring is highly resistant to common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. The high energy barrier for the formation of the cationic sigma complex intermediate makes such reactions thermodynamically and kinetically unfavorable under standard conditions.
Nucleophilic Substitution Reactions and Their Scope
In stark contrast to its inertness towards electrophiles, the electron-poor nature of the aromatic ring makes it a candidate for nucleophilic aromatic substitution (SₙAr). The CF₃ groups stabilize the negative charge of the Meisenheimer complex intermediate, facilitating the displacement of a suitable leaving group by a nucleophile. While the aniline (B41778) itself does not possess a leaving group other than hydrogen, its derivatives, such as halo- or nitro-substituted analogs, would be expected to undergo SₙAr reactions. The substitution would likely occur at positions activated by the trifluoromethyl groups.
Oxidation and Reduction Pathways
The amino group of anilines is generally susceptible to oxidation. However, in this compound, the strong electron-withdrawing environment significantly reduces the electron density on the nitrogen atom, rendering it less prone to oxidation compared to aniline.
Pathways for the reduction of the trifluoromethyl groups are generally not facile and require harsh reaction conditions, which are often not selective. The C-F bond is exceptionally strong, making the reduction of a CF₃ group a challenging transformation.
Carbon-Carbon Coupling Reactions
For this compound to participate in widely-used palladium-catalyzed cross-coupling reactions, it must first be converted into a derivative containing a halide or triflate group. The aniline itself is not a direct substrate for these reactions.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. nih.gov A halogenated derivative of this compound, for instance, a bromo-substituted version, could serve as the electrophilic partner in such a reaction. The steric and electronic properties of the trifluoromethyl groups would likely influence the regioselectivity and efficiency of the coupling. researchgate.net
Heck Coupling Applications
The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, a derivative of this compound bearing a leaving group is a prerequisite for its use in Heck reactions. The reaction conditions would need to be optimized to account for the electronic nature of the highly substituted aromatic ring.
Reactions Involving the Amino Group Functionality
The reactivity of the amino group in this compound is significantly attenuated. The strong electron-withdrawing effect of the four CF₃ groups reduces the basicity and nucleophilicity of the nitrogen atom.
Standard reactions involving the amino group, such as acylation, alkylation, and diazotization, would be considerably more difficult compared to aniline. The lone pair of electrons on the nitrogen is less available for reaction due to the strong inductive pull of the trifluoromethyl groups. Consequently, more forcing conditions or highly reactive reagents would likely be necessary to achieve these transformations. For example, the formation of an amide via reaction with an acyl chloride might require a stronger base and higher temperatures than typically employed for anilines.
Mechanistic Investigations of Trifluoromethyl Group Introduction
The introduction of a trifluoromethyl (CF₃) group onto a nitrogen atom is a significant transformation in the synthesis of pharmaceuticals and agrochemicals. mdpi.comnih.gov Mechanistic studies have explored various pathways, including electrophilic, nucleophilic, and radical routes, to achieve N-trifluoromethylation.
Electrophilic trifluoromethylation often employs hypervalent iodine reagents, such as Togni's reagents. academie-sciences.fr The reactivity of these reagents can be enhanced by increasing the electron deficiency of the iodine center, for instance, by introducing electron-withdrawing groups onto the aromatic ring of the reagent. acs.org Activation of these reagents can also be achieved with strong Brønsted or Lewis acids. acs.org
Mechanistic hypotheses are often tested by adding radical inhibitors like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) to the reaction. acs.orgnih.gov However, the interpretation of such experiments can be complex, as TEMPO itself can sometimes be trifluoromethylated, which does not definitively prove a radical-based mechanism for the primary substrate. acs.org
Several mechanisms have been proposed for the N-trifluoromethylation of various substrates, particularly when using electrophilic CF₃ sources like hypervalent iodine reagents.
Ionic Pathway via Nitrilium Intermediate: One proposed mechanism for the N-trifluoromethylation of azoles using a Togni reagent involves an ionic pathway. The reaction is thought to proceed through a protonated form of the hypervalent iodine reagent. This activated species facilitates the formation of an N-trifluoromethyl nitrilium ion as a key intermediate, which then leads to the final N-CF₃ product. academie-sciences.fr
Proposed Ionic Mechanism Steps
| Step | Description |
|---|---|
| 1. Activation | The hypervalent iodine reagent is activated, potentially by a Brønsted acid. acs.org |
| 2. Nucleophilic Attack | The nitrogen-containing substrate (e.g., an azole) attacks the activated reagent. |
| 3. Intermediate Formation | An N-trifluoromethyl nitrilium ion is formed as a key intermediate. academie-sciences.fr |
| 4. Product Formation | The intermediate evolves to the stable N-trifluoromethylated product. |
Radical/Single-Electron-Transfer (SET) Pathway: An alternative mechanism suggests the involvement of radical species through a single-electron-transfer (SET) process. acs.org In this pathway, the trifluoromethylating reagent and the substrate form a complex. An electron transfer occurs, generating a CF₃ radical and a substrate radical cation.
A proposed radical mechanism for the trifluoromethylation of secondary nitroalkanes, which can subsequently be converted to α-trifluoromethylamines, involves the formation of an electron-donor-acceptor (EDA) complex between the base and the trifluoromethylating reagent. nih.gov This complex then interacts with the substrate's anion, leading to an ion pair that decomposes via electron transfer to form a CF₃ radical and a substrate radical, which then rapidly recombine. nih.gov
Proposed Radical/SET Mechanism Steps
| Step | Description |
|---|---|
| 1. Complex Formation | An electron-donor-acceptor (EDA) complex may form between the reagent and a base or substrate. nih.gov |
| 2. Electron Transfer | A single-electron-transfer (SET) occurs, generating a trifluoromethyl radical (CF₃•) and a substrate radical. acs.orgnih.gov |
| 3. Radical Recombination | The CF₃ radical rapidly combines with the substrate radical to form the N-CF₃ bond. nih.gov |
These proposed mechanisms highlight the complex nature of N-trifluoromethylation reactions, where the operative pathway can depend on the specific reagents, substrates, and reaction conditions employed.
Spectroscopic Data for this compound Not Found in Publicly Available Literature
A comprehensive search for experimental spectroscopic data for the chemical compound This compound has yielded no specific results for its structural elucidation or purity assessment. Detailed search queries for Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy data for this particular molecule did not locate any published experimental findings in scientific literature or chemical databases.
The requested analysis, intended to focus on advanced spectroscopic characterization methodologies, could not be completed due to the absence of primary data for this specific, highly fluorinated aniline derivative. Searches for Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR spectra, as well as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopic data, failed to identify any studies concerning this compound.
While data exists for structurally related compounds—such as anilines with fewer trifluoromethyl substituents or those with other halogen groups—this information is not applicable for the specific substitution pattern of the target compound. Extrapolation from these related molecules would not provide a scientifically accurate characterization of this compound.
Therefore, the detailed article focusing on the spectroscopic properties of this compound, as outlined in the user's request, cannot be generated at this time.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment
Mass Spectrometry Techniques
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis. For a novel or complex molecule like 2,3,4,6-tetrakis(trifluoromethyl)aniline, a suite of mass spectrometry techniques would be employed for comprehensive characterization.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules. In a hypothetical analysis of this compound, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The high voltage applied to the capillary would generate charged droplets, and as the solvent evaporates, it would produce protonated molecules ([M+H]⁺). The resulting mass spectrum would be analyzed to confirm the molecular weight of the compound.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would be essential to confirm its specific elemental makeup and to support its structural identification.
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique that is well-suited for analyzing a wide range of molecules. In a potential MALDI-TOF experiment, a solution of this compound would be mixed with a matrix material and spotted onto a target plate. A pulsed laser would be used to desorb and ionize the sample, and the time it takes for the ions to reach the detector would be measured to determine their mass-to-charge ratio.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is due to electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the aromatic ring. The position and intensity of these bands would be influenced by the presence of the amino and trifluoromethyl substituents.
A hypothetical UV-Vis spectrum could be presented in a data table as follows:
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| Hypothetical Value 1 | Hypothetical Value 1 | π → π |
| Hypothetical Value 2 | Hypothetical Value 2 | n → π |
X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination
X-ray Diffraction (XRD) crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, XRD analysis would provide definitive information about its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This would be invaluable for confirming the substitution pattern on the aniline (B41778) ring.
A summary of potential crystallographic data could be organized in the following table:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1965.4 |
| Z | 4 |
X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within a material. For this compound, XPS could be used to probe the core-level electronic states of the carbon, nitrogen, and fluorine atoms, providing insights into their chemical environment.
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a complementary technique that is sensitive to the local electronic structure and orientation of molecules. NEXAFS studies could provide information about the unoccupied molecular orbitals and the orientation of the aniline molecules on a surface.
Theoretical and Computational Investigations of the Electronic Structure and Reactivity of this compound
Following an extensive search of available scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the electronic structure and reactivity of this compound were found.
The user's request specified a detailed article based on a precise outline, including Density Functional Theory (DFT) and ab initio studies, geometry optimization, vibrational frequency analysis, and various electronic properties analyses such as HOMO-LUMO, energy band gap, and charge transfer characteristics for the exact compound "this compound".
Despite targeted searches for this specific molecule in conjunction with relevant computational chemistry terms, the necessary data to populate the requested sections and subsections could not be located in the public domain. Research is available for related compounds, such as various isomers of mono-, di-, and tris(trifluoromethyl)aniline, but per the user's strict instructions, information on these related molecules cannot be substituted.
Therefore, it is not possible to generate the requested article with the required scientific accuracy and adherence to the provided outline. The absence of such specific research indicates a potential gap in the current scientific literature concerning the computational analysis of this compound.
Theoretical and Computational Investigations of Electronic Structure and Reactivity
Thermodynamic and Acidity Predictions
Computational chemistry offers powerful tools to predict the thermodynamic properties and acidity of molecules like 2,3,4,6-tetrakis(trifluoromethyl)aniline. These predictions are crucial for understanding its chemical behavior and potential applications.
Prediction of pKa Values and Acid Dissociation Energies
The acidity of anilines is significantly influenced by the nature of substituents on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, are known to increase the acidity of the anilinium ion, which corresponds to a lower pKa value. journaleras.com This effect is attributed to the stabilization of the resulting aniline (B41778) conjugate base through the inductive effect of the -CF3 groups.
The general trend of decreasing pKa with an increasing number of electron-withdrawing substituents is well-established for anilines. This trend is illustrated in the table below, which shows a comparison of the experimental pKa of aniline with that of a trifluoromethyl-substituted aniline. It is anticipated that the pKa of this compound would be substantially lower than these values.
| Compound | Number of -CF3 Groups | Experimental pKa |
|---|---|---|
| Aniline | 0 | 4.63 |
| 4-(Trifluoromethyl)aniline | 1 | 2.45 |
| This compound | 4 | Predicted to be significantly lower |
Non-Linear Optical (NLO) Properties Theoretical Assessment
Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO). researchgate.net Computational studies are instrumental in predicting the NLO properties of novel materials. The presence of strong electron-donating and electron-withdrawing groups within a π-conjugated system can lead to significant NLO responses.
In trifluoromethyl-substituted anilines, the amino group (-NH2) acts as an electron donor, while the trifluoromethyl groups (-CF3) are potent electron acceptors. This donor-acceptor arrangement can facilitate intramolecular charge transfer (ICT), a key factor for enhancing NLO properties. researchgate.net Theoretical assessments of the NLO properties of such molecules are typically performed using quantum chemical calculations, such as DFT. These calculations can determine the first-order hyperpolarizability (β), a measure of the second-order NLO response.
For this compound, the high degree of substitution with electron-withdrawing groups is expected to significantly influence its NLO properties. The cumulative effect of the four -CF3 groups would create a highly electron-deficient aromatic ring, which could lead to a large hyperpolarizability. Theoretical calculations on related fluorinated anilines have shown that the introduction of -CF3 groups can enhance the NLO response. researchgate.net
The table below presents computed hyperpolarizability values for aniline and a substituted aniline from a theoretical study, illustrating the impact of substituents on NLO properties. It is expected that a similar theoretical assessment of this compound would reveal a noteworthy NLO response.
| Compound | Computational Method | First Hyperpolarizability (β) (a.u.) |
|---|---|---|
| Aniline | B3LYP-D3/6-311++G | Value from study researchgate.net |
| para-Fluoroaniline | B3LYP-D3/6-311++G | Value from study researchgate.net |
Influence of Trifluoromethyl Substituents on Electronic and Structural Parameters
The introduction of multiple trifluoromethyl substituents has a profound impact on the electronic and structural parameters of the aniline molecule. These effects can be elucidated through computational modeling.
The strong electron-withdrawing nature of the -CF3 groups significantly alters the electron distribution within the aromatic ring. mdpi.com This leads to a lower energy for the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and consequently, a modified HOMO-LUMO energy gap. researchgate.net The HOMO-LUMO gap is a critical parameter that influences the chemical reactivity and kinetic stability of a molecule.
Structurally, the presence of bulky -CF3 groups, particularly at the ortho positions (2- and 6-), is expected to induce steric strain. This can lead to changes in bond lengths and angles within the benzene (B151609) ring and affect the planarity of the amino group. In aniline, the amino group is slightly pyramidal. researchgate.net The steric and electronic effects of the four -CF3 groups in this compound are likely to influence this pyramidalization.
Computational studies on substituted anilines have shown that electron-withdrawing groups can affect the C-N bond length and the out-of-plane angle of the amino group. journaleras.com For this compound, it is anticipated that the C-N bond would be shorter, and the geometry of the amino group would be altered due to the combined steric and electronic influences of the four trifluoromethyl substituents.
The following table summarizes the expected influence of the trifluoromethyl substituents on key electronic and structural parameters of the aniline framework.
| Parameter | Influence of Four -CF3 Groups | Rationale |
|---|---|---|
| Electron Density of the Ring | Significantly Decreased | Strong inductive effect of -CF3 groups. mdpi.com |
| HOMO-LUMO Energy Gap | Altered | Modification of molecular orbital energies. researchgate.net |
| C-N Bond Length | Potentially Shortened | Increased double bond character due to electron withdrawal. journaleras.com |
| Amino Group Geometry | Altered Pyramidalization | Steric hindrance and electronic effects. researchgate.net |
Derivatization Strategies and Their Analytical Utility in Chemical Research
Chemical Derivatization for Functional Group Identification and Quantification
Chemical derivatization is a widely employed technique to enhance the analytical suitability of a compound for methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The process involves reacting the target functional group with a derivatizing agent to create a new compound with improved properties for analysis, such as increased volatility, thermal stability, or the introduction of a chromophore for UV-Vis detection or a fluorophore for fluorescence detection.
While specific studies detailing the derivatization of 2,3,4,6-Tetrakis(trifluoromethyl)aniline are not extensively documented in publicly available research, the principles of amine derivatization can be applied to understand potential analytical pathways.
The primary amino group of anilines is a common target for derivatization. Fluorinated aldehydes can be used as derivatizing reagents for primary amines, leading to the formation of Schiff bases. This reaction can be advantageous for several analytical techniques. The introduction of additional fluorine atoms can enhance the compound's volatility, which is beneficial for gas chromatography. Furthermore, the resulting derivative may exhibit improved ionization efficiency in mass spectrometry.
A general reaction for the derivatization of an amino group with a fluorinated aldehyde is as follows:
R-NH₂ + R'-CHO → R-N=CH-R' + H₂O
In this reaction, R-NH₂ represents the primary amine (such as this compound), and R'-CHO is a fluorinated aldehyde. The product, R-N=CH-R', is a Schiff base.
| Reagent Type | Target Functional Group | Derivative Product | Analytical Advantage |
| Fluorinated Aldehyde | Primary Amine | Schiff Base | Increased volatility for GC, potentially enhanced mass spectrometry signal |
This table illustrates the general principle of derivatizing primary amines with fluorinated aldehydes.
Trifluoroacetic anhydride (B1165640) (TFAA) is a powerful acylating agent frequently used to derivatize primary and secondary amines, as well as alcohols and phenols. The reaction with an amino group results in the formation of a stable trifluoroacetamide (B147638) derivative. These derivatives are significantly more volatile and less polar than the parent amines, making them ideal for analysis by gas chromatography (GC), often with electron capture detection (ECD) due to the presence of multiple fluorine atoms.
The reaction of an aniline (B41778) with TFAA proceeds as follows:
Ar-NH₂ + (CF₃CO)₂O → Ar-NHCOCF₃ + CF₃COOH
This derivatization is often performed in an inert solvent, sometimes with a base catalyst to scavenge the trifluoroacetic acid byproduct. For a sterically hindered and electron-deficient amine like this compound, the reaction conditions might require optimization, such as elevated temperatures or the use of a more potent catalyst, to achieve a satisfactory yield.
| Derivatizing Agent | Target Functional Group | Derivative | Key Analytical Benefits |
| Trifluoroacetic Anhydride (TFAA) | Primary Amine | Trifluoroacetamide | High volatility, thermal stability, excellent for GC-ECD analysis |
This table summarizes the key features of using Trifluoroacetic Anhydride for the derivatization of primary amines.
Formation of Chemical Derivatives for Enhanced Analytical Detection
A primary goal of derivatization is to make a molecule more amenable to detection by common analytical instruments. Many highly fluorinated compounds, despite their numerous fluorine atoms, may lack strong chromophores or fluorophores, leading to poor sensitivity in UV-Vis or fluorescence detectors used in HPLC.
By reacting this compound with a derivatizing agent that contains a chromophoric or fluorophoric moiety, the resulting derivative can be detected with much higher sensitivity. Common derivatizing agents for amines for this purpose include dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl). The choice of reagent depends on the specific requirements of the analytical method, such as the desired wavelength for detection or the compatibility with the mobile phase.
| Derivatization Goal | Example Reagent for Amines | Resulting Property | Common Analytical Method |
| Enhanced UV-Vis Detection | Dansyl Chloride | Introduction of a chromophore | HPLC-UV |
| Enhanced Fluorescence Detection | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Introduction of a fluorophore | HPLC-Fluorescence |
This table provides examples of derivatization strategies aimed at enhancing the analytical detection of amines.
Strategies for Synthesizing Substituted Thiourea (B124793) Derivatives
The synthesis of thiourea derivatives from anilines is a common strategy in medicinal chemistry and materials science. While direct synthesis from this compound is not widely reported, established methods for other fluorinated anilines provide a clear blueprint. A prevalent method involves the reaction of the aniline with an appropriate isothiocyanate in a suitable solvent.
For instance, research on 3-(trifluoromethyl)aniline (B124266) has shown that it readily reacts with various aliphatic and aromatic isothiocyanates to produce a range of substituted thiourea derivatives with yields between 35% and 82%. nih.govcurtin.edu.au The general reaction is:
Ar-NH₂ + R-N=C=S → Ar-NH-C(=S)-NH-R
Here, Ar-NH₂ would be this compound and R-N=C=S is the isothiocyanate. The reaction is typically carried out in a solvent like acetone (B3395972) or dichloromethane. The electron-withdrawing nature of the four trifluoromethyl groups on the aniline ring would likely decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions compared to less substituted anilines.
| Reactant 1 | Reactant 2 | Product | General Application |
| Aniline (e.g., this compound) | Isothiocyanate | Substituted Thiourea | Synthesis of biologically active compounds, chemical sensors |
This table outlines the general synthesis of substituted thiourea derivatives from anilines.
Derivatization in the Context of Isotope Labeling
Isotope labeling is a technique used to track the passage of a molecule through a reaction or a biological system. In analytical chemistry, isotope-coded derivatization reagents are used for precise quantification by mass spectrometry. In this approach, a molecule is derivatized with a reagent that exists in two forms: a "light" version containing the naturally abundant isotopes (e.g., ¹²C, ¹H) and a "heavy" version containing stable isotopes (e.g., ¹³C, ²H).
When a sample is derivatized with the light reagent and a known amount of an internal standard is derivatized with the heavy reagent, the two resulting derivatives will have a known mass difference but nearly identical chemical and chromatographic properties. By comparing the peak intensities of the light and heavy derivatives in the mass spectrum, a very accurate quantification of the original analyte can be achieved.
While no specific isotope-coded derivatization has been documented for this compound, this powerful technique could be applied by synthesizing an isotopically labeled version of a suitable derivatizing agent, such as an isotopically labeled acyl chloride or isothiocyanate, to react with the aniline's amino group.
| Technique | Principle | Advantage in Quantification |
| Isotope-Coded Derivatization | Labeling the analyte with a "light" or "heavy" isotopic tag. | High accuracy and precision by correcting for matrix effects and variations in sample workup and instrument response. |
This table explains the principle and advantage of using isotope-coded derivatization for quantitative analysis.
Based on a comprehensive review of scientific literature and chemical databases, there is no available information on the chemical compound “this compound.” Searches for this specific molecule, including its synthesis, properties, and applications, did not yield any results in established chemical registries or published research. This suggests that the compound may be theoretical, has not yet been synthesized, or is not described in publicly accessible scientific literature.
Therefore, it is not possible to provide an article on its applications in organic synthesis, materials science, or chemical modulation as requested.
While no data exists for "this compound," extensive research is available for structurally related compounds, such as various isomers of tris(trifluoromethyl)aniline and other fluorinated anilines. For instance, 2,4,6-Tris(trifluoromethyl)aniline (B44841) is a known compound with documented applications. It is recognized as a valuable building block and intermediate in medicinal chemistry and serves as a precursor for robust ligands in catalysis due to the presence of multiple strong carbon-fluorine bonds. researchgate.net
Similarly, other fluorinated anilines are key components in the development of advanced materials. Compounds like 2,3,4-Trifluoroaniline (B1293922) are used as intermediates in the synthesis of liquid crystals for display technologies and in the creation of agrochemicals. google.com The unique electronic properties imparted by fluorine and trifluoromethyl groups make these classes of compounds subjects of ongoing research.
However, without specific data for This compound, any discussion of its role in the fields outlined would be speculative and not scientifically accurate.
Advanced Applications in Organic Synthesis, Materials Science, and Chemical Modulation
Utilization as Ligand Precursors in Catalysis
Influence on Metal Coordination and Catalytic Activity
The presence of four strongly electron-withdrawing trifluoromethyl groups on the aniline (B41778) ring of 2,3,4,6-Tetrakis(trifluoromethyl)aniline significantly modulates its electronic properties, which in turn influences its behavior as a ligand in metal complexes. The lone pair of electrons on the nitrogen atom is substantially delocalized and its availability for coordination to a metal center is greatly reduced. This diminished basicity can lead to weaker metal-ligand bonds compared to non-fluorinated or less-fluorinated anilines.
However, the unique steric and electronic profile of this ligand can be advantageous in catalysis. The bulky trifluoromethyl groups can create a specific coordination environment around a metal center, potentially leading to high selectivity in catalytic reactions. Furthermore, the high electronegativity of the fluorine atoms can render the metal center more electrophilic, thereby enhancing its catalytic activity in certain transformations.
While specific studies on the catalytic applications of metal complexes derived from this compound are not extensively documented, the principles of ligand design in catalysis suggest that such complexes could be of interest in various reactions, including oxidations, reductions, and cross-coupling reactions. The electronic effects of the trifluoromethyl groups could stabilize the metal center in high oxidation states, which is beneficial for certain catalytic cycles.
Table 1: Influence of Trifluoromethyl Groups on Ligand Properties and Potential Catalytic Activity
| Property | Influence of Tetrakis(trifluoromethyl) Substitution | Potential Impact on Catalytic Activity |
| Basicity of Aniline Nitrogen | Significantly decreased due to the strong electron-withdrawing effect of four -CF3 groups. | Weaker ligand-metal bond, potentially leading to higher catalyst turnover. |
| Steric Hindrance | Increased steric bulk around the coordination site. | Enhanced selectivity in catalytic reactions by controlling substrate approach. |
| Electronic Effect on Metal Center | Increased electrophilicity of the coordinated metal center. | Enhanced reactivity in reactions involving nucleophilic attack on the metal complex. |
| Stability of Metal Complex | Potential for stabilization of high oxidation states of the metal center. | Applicability in a wider range of catalytic oxidation reactions. |
This table is based on general principles of coordination chemistry and catalysis, as direct experimental data for this compound is limited.
Strategic Incorporation in Agrochemical Development
The introduction of trifluoromethyl groups is a well-established strategy in the design of modern agrochemicals, as these groups can enhance the efficacy, stability, and bioavailability of the active ingredients. nih.govnih.gov While direct applications of this compound in commercial agrochemicals are not widely reported, its properties make it a compound of interest for the development of new pesticides.
The high degree of fluorination in this aniline derivative can impart several desirable characteristics to a potential agrochemical. The strong carbon-fluorine bonds increase the metabolic stability of the molecule, leading to a longer duration of action. mdpi.com Furthermore, the lipophilicity of the molecule is significantly increased, which can improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.
Chemical modification of this compound can be envisioned to create novel agrochemical candidates. The amino group serves as a handle for further synthetic transformations, allowing for the introduction of various pharmacophores. For instance, acylation or sulfonylation of the amino group could lead to compounds with herbicidal or fungicidal activity.
Modulation of Physicochemical Properties via Trifluoromethyl Group Introduction
The introduction of four trifluoromethyl groups onto the aniline ring dramatically alters its physicochemical properties. These changes are a direct consequence of the high electronegativity of fluorine and the steric bulk of the -CF3 group.
The trifluoromethyl group is known to be highly lipophilic. mdpi.com The presence of four such groups in this compound results in a molecule with a very high lipophilicity. This property is crucial for its potential applications in agrochemicals and materials science, as it governs the solubility of the compound in nonpolar environments and its ability to cross biological membranes.
The increased lipophilicity generally leads to enhanced membrane permeability. mdpi.com This is a key factor for the bioavailability of agrochemicals, as it allows the active ingredient to reach its target site within the pest or plant. In materials science, the high lipophilicity of this compound can be exploited to create hydrophobic surfaces or to enhance the compatibility of polymers with nonpolar matrices. canada.caresearchgate.netnih.gov
Table 2: Comparison of Calculated Lipophilicity (logP) of Aniline and its Trifluoromethylated Derivatives
| Compound | Number of -CF3 Groups | Calculated logP* |
| Aniline | 0 | 0.90 |
| 4-(Trifluoromethyl)aniline | 1 | 2.56 |
| 2,5-Bis(trifluoromethyl)aniline | 2 | 3.84 |
| 3,5-Bis(trifluoromethyl)aniline | 2 | 3.84 |
| 2,4,6-Tris(trifluoromethyl)aniline (B44841) | 3 | 4.79 |
| This compound | 4 | Not available (expected to be > 5) |
*Calculated logP values are estimates and can vary depending on the software and algorithm used. The value for the tetrakis-substituted aniline is an extrapolation based on the trend.
The trifluoromethyl group is exceptionally stable towards metabolic degradation due to the high strength of the carbon-fluorine bond. mdpi.com In drug and agrochemical design, the introduction of a -CF3 group at a metabolically labile position is a common strategy to block oxidation by cytochrome P450 enzymes. nih.govnih.gov
With four trifluoromethyl groups, this compound is expected to be highly resistant to metabolic breakdown. The aromatic ring is deactivated towards electrophilic attack, and the C-F bonds are not susceptible to cleavage under normal biological conditions. This high metabolic stability can lead to a prolonged biological half-life of any derivative synthesized from this aniline.
The basicity of the amino group in aniline is significantly influenced by substituents on the aromatic ring. Electron-withdrawing groups decrease the basicity by delocalizing the lone pair of electrons on the nitrogen atom, making them less available for protonation. doubtnut.comlibretexts.orgdoubtnut.comallen.inchemistrysteps.com The trifluoromethyl group is a very strong electron-withdrawing group.
In this compound, the cumulative effect of four -CF3 groups drastically reduces the basicity of the amino group, making it a very weak base. The pKa of the conjugate acid of this aniline is expected to be extremely low, possibly in the negative range. This low basicity has implications for its use in synthesis, as the amino group will be less reactive towards electrophiles compared to a non-fluorinated aniline.
Table 3: pKa Values of the Conjugate Acids of Aniline and its Trifluoromethylated Derivatives
| Compound | pKa of Conjugate Acid |
| Aniline | 4.63 |
| 4-(Trifluoromethyl)aniline | 2.75 nih.gov |
| 3,5-Bis(trifluoromethyl)aniline | 1.34 (estimated) |
| This compound | Not available (expected to be < 0) |
The pKa value for the tetrakis-substituted aniline is an extrapolation based on the trend of decreasing basicity with an increasing number of electron-withdrawing groups.
Conclusion and Future Research Directions
Synthesis of Novel Highly Fluorinated Aniline (B41778) Analogs
The synthesis of anilines bearing multiple trifluoromethyl groups presents a significant challenge due to the strong electron-withdrawing nature of the CF3 group, which deactivates the aromatic ring towards common synthetic transformations. Future research will likely focus on developing robust and efficient synthetic methodologies to access these complex molecules.
One promising approach is the late-stage functionalization of poly(trifluoromethyl)benzene precursors. For instance, a known method for synthesizing 2,4,6-tris(trifluoromethyl)aniline (B44841) involves a two-step process: deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by a copper-catalyzed amination. researchgate.net Adapting such a strategy for a tetrakis-substituted analog would require overcoming the increased electronic deactivation and potential steric hindrance.
Future synthetic strategies could explore:
Novel Catalytic Systems: Development of more active and selective catalysts for C-N bond formation on highly electron-deficient arenes.
Advanced Fluorination Reagents: The use of new deoxyfluorination reagents could offer alternative pathways to introduce trifluoromethyl groups. acs.org For example, recent developments have focused on activating SF6, a potent greenhouse gas, as a stable deoxyfluorination reagent. acs.org
Flow Chemistry: Continuous flow reactors could provide better control over reaction parameters for highly energetic or sensitive reactions involved in the synthesis of polyfluorinated compounds.
Success in this area will not only provide access to 2,3,4,6-Tetrakis(trifluoromethyl)aniline but also to a wider range of novel, highly fluorinated aniline analogs for further study. acs.org
Exploration of Undiscovered Reactivity Patterns
The reactivity of anilines is often complicated by their propensity for oxidation, leading to polymerization, and multiple reactive sites that can result in a lack of selectivity. rsc.org The presence of four strongly electron-withdrawing trifluoromethyl groups in this compound is expected to significantly alter the electronic properties of the aniline moiety, potentially leading to undiscovered reactivity patterns.
A key area of future research will be to understand and control the reactivity of such a highly deactivated system. Recent studies have shown that solvents like hexafluoroisopropanol (HFIP) can play a crucial role in modulating the reactivity of anilines. rsc.orgresearchgate.net HFIP can form hydrogen-bonding networks with the aniline and other reagents, which can alter reactivity and enhance selectivity. rsc.org
Future investigations should focus on:
Mechanistic Studies: In-depth mechanistic studies, combining experimental and computational methods, to understand the influence of the four CF3 groups on the reaction pathways.
Solvent-Controlled Reactivity: A systematic exploration of specialized solvents, like HFIP, to control the selectivity of functionalization reactions on the aniline ring and the amino group. rsc.org
Novel Transformations: The unique electronic nature of this compound may enable novel chemical transformations that are not possible with less fluorinated anilines. For example, exploring its use in trifluoromethylarylation reactions of alkenes could be a fruitful avenue. rsc.orgresearchgate.netrsc.org
Advancements in Computational Modeling for Predictive Chemistry
Given the synthetic challenges and potentially hazardous nature of highly fluorinated compounds, computational chemistry will be an indispensable tool for guiding future research. pittcon.orgmit.edu Predictive modeling can provide valuable insights into the properties and reactivity of this compound before embarking on complex and resource-intensive synthetic efforts.
Advanced computational methods, such as Density Functional Theory (DFT) and other quantum chemical calculations, can be employed to predict a range of properties. pittcon.orgemerginginvestigators.orgnih.gov These methods have been successfully used to predict the energetic properties of new refrigerants and to understand the electronic structures of actinide fluorides. pittcon.org
Future computational studies should aim to:
Predict Physicochemical Properties: Calculate key properties such as molecular geometry, electronic structure, ionization potential, and spectroscopic signatures (NMR, IR). emerginginvestigators.orgnih.gov
Model Reaction Energetics: Simulate potential synthetic routes and reactivity patterns to identify the most promising reaction conditions and to understand the underlying mechanisms.
Design Novel Molecules: Use machine learning and AI-driven approaches to design new highly fluorinated aniline analogs with tailored electronic and material properties. mit.edu
These computational advancements will accelerate the discovery and development of new molecules and materials by providing a theoretical framework to guide experimental work. mit.edu
Expanding the Scope of Material Science Applications
Aniline derivatives are important precursors for a wide range of materials, including polymers, dyes, and pharmaceuticals. nbinno.com The introduction of multiple trifluoromethyl groups is expected to impart unique properties, such as high thermal stability, chemical resistance, and hydrophobicity, making this compound a promising building block for advanced materials. man.ac.uk
Future research in material science should explore the incorporation of this and similar highly fluorinated anilines into:
High-Performance Polymers: Copolymerization of highly fluorinated anilines with other monomers could lead to the development of novel fluoropolymers with enhanced properties for applications in harsh environments. researchgate.netnih.gov For example, poly(aniline-co-3-trifluoromethyl aniline) has been investigated for humidity sensor applications. researchgate.netscienceopen.com
Conductive Polymers: Electropolymerization of highly fluorinated anilines could produce conductive polymers with unique electronic properties and high stability, suitable for use in sensors and other electronic devices. bue.edu.eg
Fluorinated Metal-Organic Frameworks (F-MOFs): Using highly fluorinated anilines as linkers in MOFs could create materials with tailored porosity and high stability for applications in gas separation and storage. rsc.org
The exploration of these material science applications could lead to the development of next-generation materials with superior performance characteristics.
Interactive Data Tables
Table 1: Summary of Future Research Directions
| Research Area | Key Objectives | Potential Challenges |
| Synthesis | Develop efficient and scalable synthetic routes to this compound and its analogs. | Extreme electron deficiency of the aromatic ring, steric hindrance, and harsh reaction conditions. |
| Reactivity | Uncover and control novel reactivity patterns arising from the high degree of fluorination. | High potential for side reactions like polymerization, and difficulty in achieving selective functionalization. |
| Computational Modeling | Accurately predict the physicochemical properties and reactivity to guide experimental efforts. | Lack of experimental data for model validation, and the computational cost of high-accuracy calculations. |
| Material Science | Create novel high-performance materials by incorporating the title compound into polymers and frameworks. | Monomer synthesis and purification, polymerization control, and material processing and characterization. |
Q & A
Q. What are the most effective synthetic routes for 2,3,4,6-Tetrakis(trifluoromethyl)aniline, and how can reaction conditions be optimized?
The synthesis of highly substituted trifluoromethylated anilines often involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura couplings using arylboronates and halogenated intermediates under nitrogen atmospheres have proven effective for analogous compounds. Key steps include:
- Catalyst selection : Tetrakis(triphenylphosphine)palladium(0) (0.0043 mmol) in N,N-dimethylformamide at 80°C for 18 hours .
- Purification : Reverse-phase column chromatography (acetonitrile/water with 0.03% formic acid) achieves high purity (LCMS and HPLC validation) .
- Yield optimization : Adjusting molar ratios of reagents (e.g., zinc dicyanide as a cyanide source) and reaction time .
Q. How can structural and electronic properties of this compound be characterized?
- Crystallography : X-ray diffraction studies of similar compounds (e.g., N,2,4,6-tetramethyl-anilinium trifluoromethanesulfonate) reveal steric and electronic effects of trifluoromethyl groups on molecular packing .
- Spectroscopy : LCMS ([M+H]+ peaks) and HPLC retention times (e.g., 0.81 minutes under SQD-FA05 conditions) provide rapid validation .
- Computational analysis : LogD values, polar surface area, and Lipinski’s rule compliance predict solubility and bioavailability .
Advanced Research Questions
Q. How do multiple trifluoromethyl groups influence the compound’s reactivity in nucleophilic aromatic substitution?
The strong electron-withdrawing effect of trifluoromethyl groups deactivates the aromatic ring, reducing nucleophilic substitution rates. However, regioselectivity can be controlled by:
- Steric effects : Bulky substituents at ortho/para positions direct reactions to meta positions .
- Catalytic systems : Palladium catalysts with electron-rich ligands (e.g., triphenylphosphine) mitigate deactivation .
- Temperature modulation : Elevated temperatures (110°C) enhance reaction kinetics despite steric hindrance .
Q. What challenges arise in achieving regioselective functionalization of this compound, and how can they be addressed?
- Challenge : Competing reaction pathways due to symmetry and steric congestion.
- Solutions :
Q. How can the compound’s electronic properties be exploited in materials science applications?
- Conductive polymers : Trifluoromethyl groups enhance thermal stability and electron-deficient character, useful in organic semiconductors .
- Coordination chemistry : The amino group acts as a ligand for metal-organic frameworks (MOFs), with trifluoromethyl groups tuning porosity and hydrophobicity .
- Photocatalysis : Electron-withdrawing substituents improve charge separation in photocatalytic systems .
Methodological Considerations
Q. What purification techniques are most effective for isolating this compound?
- Chromatography : Silica gel with ethyl acetate/petroleum ether mixtures separates sterically hindered isomers .
- Recrystallization : High-purity crystals are obtained using ethanol/water solvent systems (density: 1.393 g/mL at 25°C) .
- Distillation : For liquid intermediates, fractional distillation at 207–208°C under reduced pressure minimizes decomposition .
Q. How should researchers handle safety risks associated with this compound?
- Toxicity : Similar trifluoromethylated anilines (e.g., 4-Bromo-2-(trifluoromethyl)aniline) cause skin/eye irritation and respiratory harm .
- Mitigation : Use fume hoods, PPE (gloves, goggles), and emergency protocols (e.g., water rinsing for eye contact) .
Data Contradictions and Validation
- Synthetic yields : Patent data report 98% yields for analogous reactions , but academic studies often achieve lower yields (e.g., 77–80% for 2,6-dichloro-4-trifluoromethyl-aniline) . Validate via independent replication and LCMS/HPLC cross-checking .
- Basicity predictions : Computational LogD values (pH 5.5: 2.1; pH 7.4: 1.8) may conflict with experimental pKa measurements due to solvent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
